An In-depth Technical Guide to 6-(p-Tolyl)pyridin-2-ol: Chemical Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to 6-(p-Tolyl)pyridin-2-ol: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(p-Tolyl)pyridin-2-ol, a substituted pyridin-2-ol derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines its predicted chemical and physical properties, and expected spectroscopic characteristics based on analogous compounds. Detailed, plausible synthetic protocols are presented, drawing from established methodologies for the synthesis of substituted pyridines, such as the Kröhnke pyridine synthesis and Suzuki-Miyaura cross-coupling. This guide aims to serve as a valuable resource for researchers in the design and execution of synthetic routes and in the prediction of the compound's behavior.
Introduction
The pyridin-2-ol moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. The introduction of an aryl substituent, such as a p-tolyl group, at the 6-position of the pyridin-2-ol ring can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities and applications in materials science. This guide provides a detailed technical overview of 6-(p-Tolyl)pyridin-2-ol, focusing on its chemical structure, predicted properties, and synthetic strategies.
Chemical Structure and Properties
6-(p-Tolyl)pyridin-2-ol is a bicyclic aromatic compound with the chemical formula C₁₂H₁₁NO. The structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a p-tolyl group at the 6-position. The presence of the hydroxyl group allows for tautomerization to its pyridin-2-one form, 6-(p-Tolyl)-1H-pyridin-2-one. The equilibrium between these two tautomers can be influenced by the solvent and solid-state packing effects.
Predicted Physicochemical Properties
| Property | Predicted Value | Data Source/Analogy |
| Molecular Weight | 185.22 g/mol | Calculated |
| Molecular Formula | C₁₂H₁₁NO | Calculated |
| IUPAC Name | 6-(4-methylphenyl)pyridin-2-ol | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Melting Point (°C) | 150-160 | Analogy to substituted pyridin-2-ones |
| Boiling Point (°C) | > 300 | Analogy to substituted pyridin-2-ones |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | General solubility of pyridin-2-ols |
| pKa | ~11-12 (for the hydroxyl group) | Analogy to 6-methylpyridin-2-ol[1] |
| LogP | ~2.5-3.0 | Computational Prediction |
Predicted Spectroscopic Data
The following tables outline the expected spectroscopic data for 6-(p-Tolyl)pyridin-2-ol, derived from the analysis of its structural components and comparison with related molecules.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | OH/NH proton |
| ~7.8-7.9 | d | 2H | Aromatic protons (tolyl ring, ortho to pyridyl) |
| ~7.5-7.6 | t | 1H | Pyridine ring proton (H4) |
| ~7.3-7.4 | d | 2H | Aromatic protons (tolyl ring, meta to pyridyl) |
| ~6.8-6.9 | d | 1H | Pyridine ring proton (H5) |
| ~6.3-6.4 | d | 1H | Pyridine ring proton (H3) |
| ~2.35 | s | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C2 (C-OH) |
| ~150 | C6 |
| ~140 | C4 |
| ~139 | Aromatic C (tolyl, ipso) |
| ~138 | Aromatic C (tolyl, para) |
| ~129 | Aromatic C (tolyl, ortho) |
| ~126 | Aromatic C (tolyl, meta) |
| ~118 | C5 |
| ~105 | C3 |
| ~21 | Methyl C (-CH₃) |
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (intramolecular H-bonding) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1650 | Strong | C=O stretch (pyridin-2-one tautomer) |
| ~1600, 1580, 1480 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1250 | Medium | C-O stretch |
| ~820 | Strong | p-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 185 | [M]⁺ (Molecular ion) |
| 184 | [M-H]⁺ |
| 170 | [M-CH₃]⁺ |
| 156 | [M-CHO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols: Synthesis of 6-(p-Tolyl)pyridin-2-ol
As 6-(p-Tolyl)pyridin-2-ol is not commercially available, its synthesis is a key requirement for any research. Two plausible synthetic routes are detailed below.
Route 1: Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a classical and versatile method for preparing substituted pyridines.[2][3] This approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source.
Experimental Protocol:
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Preparation of 1-(4-methylbenzoyl)methylpyridinium iodide:
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To a solution of 2-iodo-1-(p-tolyl)ethan-1-one (1.0 eq) in acetone, add pyridine (1.1 eq) dropwise.
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Stir the mixture at room temperature for 2 hours.
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The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the pyridinium salt.
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-
Synthesis of 6-(p-Tolyl)pyridin-2-ol:
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A mixture of 1-(4-methylbenzoyl)methylpyridinium iodide (1.0 eq), an appropriate α,β-unsaturated carbonyl compound (e.g., ethyl acrylate, 1.1 eq), and ammonium acetate (10 eq) in glacial acetic acid is heated to reflux for 6-8 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol or by column chromatography on silica gel.
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Route 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[4][5] This approach can be used to couple a boronic acid derivative with a halide. For the synthesis of 6-(p-Tolyl)pyridin-2-ol, this would involve coupling p-tolylboronic acid with a 6-halopyridin-2-ol.
Experimental Protocol:
-
Synthesis of 6-bromo-2-methoxypyridine:
-
To a solution of 2,6-dibromopyridine (1.0 eq) in dry methanol, add sodium methoxide (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 6-bromo-2-methoxypyridine.
-
-
Suzuki-Miyaura Coupling:
-
A mixture of 6-bromo-2-methoxypyridine (1.0 eq), p-tolylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent system of toluene and water (4:1) is degassed and heated to 90 °C under an inert atmosphere for 12 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield 2-methoxy-6-(p-tolyl)pyridine.
-
-
Demethylation:
-
The 2-methoxy-6-(p-tolyl)pyridine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane.
-
A demethylating agent, such as boron tribromide (BBr₃, 1.2 eq), is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield 6-(p-Tolyl)pyridin-2-ol, which can be further purified by recrystallization.
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Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for 6-(p-Tolyl)pyridin-2-ol, the pyridin-2-ol scaffold is present in many compounds with diverse pharmacological effects. Substituted pyridines are known to act as inhibitors of various enzymes and to interact with different receptors. For instance, some pyridine derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.[6][7]
The introduction of a p-tolyl group could enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins. A plausible, though hypothetical, mechanism of action for a compound like 6-(p-Tolyl)pyridin-2-ol could involve the inhibition of a protein kinase cascade, which is a common target for anticancer drugs.
Conclusion
6-(p-Tolyl)pyridin-2-ol represents an interesting synthetic target with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted chemical structure and properties, along with detailed, plausible experimental protocols for its synthesis via the Kröhnke pyridine synthesis and Suzuki-Miyaura cross-coupling. The provided spectroscopic predictions will aid in the characterization of the synthesized compound. While its biological activity remains to be explored, the structural motifs present suggest that it could be a valuable candidate for screening in various biological assays. This guide serves as a foundational resource for researchers interested in the synthesis and study of this and related substituted pyridin-2-ol derivatives.
References
- 1. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
